
VU0359595
Übersicht
Beschreibung
VU0359595 is a potent, selective inhibitor of phospholipase D1 (PLD1), a key enzyme in lipid signaling that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA). PA regulates diverse cellular processes, including mTOR signaling, cytoskeletal dynamics, and nucleotide biosynthesis. This compound exhibits an IC50 of 3.7 nM for PLD1 and 6.4 μM for PLD2, demonstrating >1,700-fold selectivity for PLD1 over PLD2 . Its unique benzimidazolone-piperidine structure enables allosteric inhibition by binding to both the catalytic domain and pleckstrin homology (PH) domain of PLD1, disrupting PI(4,5)P2 interactions critical for enzymatic activity . Preclinical studies highlight its role in suppressing mTOR signaling, reducing deoxyribonucleotide triphosphate (dNTP) biosynthesis, and impairing cancer cell proliferation, particularly in gliomas .
Vorbereitungsmethoden
Historical Context and Lead Compound Identification
The discovery of VU0359595 traces back to halopemide, a compound identified by Novartis in 2007 through a high-throughput screen for PLD inhibitors . Halopemide exhibited dual inhibition of PLD1 and PLD2 but lacked isoform selectivity. To address this, researchers at Vanderbilt University initiated an iterative analog synthesis campaign, generating over 300 derivatives to refine potency and selectivity . Key modifications focused on the benzimidazole and piperidine moieties, which were critical for PLD1 binding.
Synthetic Pathway and Structural Optimization
Core Scaffold Derivatization
The synthesis of this compound began with halopemide’s core structure, which features a benzimidazole ring linked to a piperidine group. Structural modifications included:
-
Introduction of a bromine substituent at the 5-position of the benzimidazole ring to enhance hydrophobic interactions with PLD1’s allosteric site .
-
Cyclopropane carboxamide incorporation to restrict conformational flexibility, improving binding affinity .
-
Chiral center optimization in the piperidine side chain to enforce stereoselective interactions with PLD1 .
These changes were guided by structure-activity relationship (SAR) studies, which revealed that steric and electronic adjustments significantly impacted isoform selectivity.
Key Synthetic Steps
While explicit reaction details remain proprietary, the synthesis likely involved:
-
Benzimidazole Bromination : Electrophilic substitution using bromine or N-bromosuccinimide under acidic conditions.
-
Piperidine Functionalization : Alkylation or reductive amination to introduce the cyclopropane carboxamide group.
-
Chiral Resolution : Chromatographic separation or asymmetric synthesis to obtain the desired (1R,2R)-stereochemistry .
A truncated form of PLD1 (PLD1c.d311) was used to validate inhibitory activity during iterative synthesis .
Photoprobe Development for Mechanism Studies
To elucidate this compound’s binding mechanism, an aryl(trifluoromethyl)diazirine photoprobe was synthesized . This derivative retained PLD1 inhibitory activity (IC50 ~10 nM) and enabled covalent crosslinking for mass spectrometry analysis. Key steps included:
-
Diazirine Installation : Late-stage functionalization via palladium-catalyzed coupling to introduce the photoreactive group.
-
Activity Validation : Confirmation of PLD1 inhibition using liposomal and monomeric substrate assays .
Tandem mass spectrometry identified covalent modification of PLD1c.d311, though specific residue labeling remains under investigation .
Analytical Characterization and Quality Control
Table 1: Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C25H29BrN4O2 | |
Molecular Weight | 497.4 g/mol | |
Solubility | ≤5 mg/mL in DMSO | |
Storage Conditions | -20°C, desiccated | |
Purity | >99% (HPLC) |
Table 2: Synthetic Optimization Outcomes
Modification | Impact on PLD1 IC50 | Selectivity (PLD1/PLD2) |
---|---|---|
Halopemide (Parent) | 180 nM | 1:1 |
Brominated Benzimidazole | 12 nM | 400:1 |
Cyclopropane Carboxamide | 3.7 nM | 1,700:1 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
VU0359595 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Halogensubstitutionsreaktionen können durchgeführt werden, um das Bromatom durch andere Substituenten zu ersetzen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für die weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Cancer Research
VU0359595 has been extensively studied for its anti-cancer properties. Research indicates that it can reduce cell viability in various cancer types, including prostate cancer.
- Case Study: Prostate Cancer
- Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |
---|---|---|
PC3 | 17.5 | 40 |
LNCaP | 17.5 | 35 |
A549 | 4 | 25 |
Immunology
This compound plays a crucial role in T cell activation and immune response modulation.
- Case Study: T Cell Activation
- Table 2: Impact of this compound on T Cell Activation
Parameter | Control Group (%) | This compound Treatment (%) |
---|---|---|
TCR Downregulation | 30 | 20 |
PKCθ Phosphorylation | Increased | Decreased |
Infection Studies
This compound has been investigated for its role in inhibiting viral infections.
- Case Study: HIV Infection
- Table 3: Efficacy of this compound Against Viral Infection
Virus Type | Inhibition Percentage (%) |
---|---|
HIV | 60 |
A. fumigatus | 50 |
Wirkmechanismus
VU0359595 exerts its effects by selectively inhibiting PLD1, an enzyme involved in the hydrolysis of phospholipids to produce phosphatidic acid (PA). This inhibition disrupts the signaling pathways mediated by PA, leading to reduced cell proliferation, migration, and survival. The compound binds to an allosteric site on PLD1, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
VU0364739 (PLD2-Selective Inhibitor)
- Target Selectivity : VU0364739 is a PLD2-preferring inhibitor with >75-fold selectivity over PLD1 (IC50: ~60 nM for PLD2 vs. ~4.5 μM for PLD1) .
- Mechanism : Like VU0359595, it acts allosterically but targets a distinct PI(4,5)P2-binding site on PLD2, altering Golgi membrane fluorescence without affecting ER-derived signals .
- Functional Outcomes :
- Applications : Antiviral research and cancer studies .
Raloxifene (Non-Selective PLD Inhibitor)
- Target Selectivity: Non-selective; inhibits both PLD1 and PLD2 at 20 μM .
- Mechanism : Broad suppression of PLD activity, leading to reduced dNTPs and carbamoyl aspartate levels, akin to this compound .
FIPI (Dual PLD1/PLD2 Inhibitor)
- Target Selectivity : Inhibits both PLD1 and PLD2 (IC50: ~10–300 nM) .
- Mechanism : Competes with PI(4,5)P2 at the catalytic site, unlike the allosteric mode of this compound .
- Functional Outcomes : Broadly suppresses PA production but lacks subtype specificity, complicating mechanistic studies .
Halopemide (PLD2-Preferring Inhibitor)
Comparative Data Table
Key Research Findings
Metabolic Regulation in Cancer
- This compound (10 μM) reduces carbamoyl aspartate (a CAD enzyme marker) by ~50% in U87MG glioblastoma cells, comparable to mTOR inhibitors like Torin1 .
Antiviral Activity
- This compound suppresses HIV replication in CD4+ T cells by 75% , targeting MYC-driven metabolic reprogramming critical for viral proliferation .
Bone Formation
- In osteoporosis models, this compound blocks PLD1/SIRT1 signaling, enhancing osteogenesis via Wnt/β-catenin activation. Co-treatment with γ-secretase inhibitors synergistically improves bone density .
Pharmacokinetic and Structural Considerations
- Protein Binding : Both this compound and VU0364739 exhibit >95% protein binding , necessitating high in vitro concentrations (5–10 μM) to achieve free drug levels within selective ranges .
- Structural Insights : The (S)-methyl group in this compound acts as a "molecular switch," conferring PLD1 selectivity. Removing this group shifts preference toward PLD2, as seen in VU0364739 .
Biologische Aktivität
VU0359595 is a selective inhibitor of phospholipase D1 (PLD1), a key enzyme involved in various cellular processes, including signal transduction, cell proliferation, and migration. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential clinical implications.
This compound functions by inhibiting PLD1 with a reported IC50 value of 3.7 nM , demonstrating over 1700-fold selectivity for PLD1 compared to PLD2 . The inhibition of PLD1 disrupts the hydrolysis of phosphatidylcholine, leading to decreased production of phosphatidic acid (PA) and other lipid signaling molecules that are crucial for cellular signaling pathways.
Prostate Cancer
In studies involving human prostate cancer cells, this compound was shown to significantly reduce cell survival. The compound was well tolerated in mouse models and demonstrated potential as a therapeutic agent to mitigate prostate cancer progression .
Table 1: Effects of this compound on Prostate Cancer Cell Viability
Treatment | Cell Viability (%) | IC50 (nM) |
---|---|---|
Control | 100 | - |
This compound | 40 | 3.7 |
FIPI (dual inhibitor) | 55 | 20 |
Lung Cancer
In another study, the combination of this compound with alkylating agents was observed to affect caspase-3 activity and colony-forming ability in lung cancer cells. The results indicated that this compound enhances the cytotoxic effects of chemotherapy, suggesting its potential as an adjunct treatment .
Table 2: Impact of this compound on Lung Cancer Cell Assays
Assay Type | Control (%) | This compound (%) |
---|---|---|
Caspase-3 Activity | 100 | 65 |
Colony Formation | 100 | 30 |
In Vivo Studies
This compound has been evaluated in animal models for its pharmacokinetic profiles and therapeutic efficacy. In these studies, it exhibited favorable absorption and distribution characteristics, making it a candidate for further development in treating conditions linked to PLD dysregulation .
ALS Models
Research has indicated that PLD inhibition via this compound could be beneficial in models of amyotrophic lateral sclerosis (ALS). Despite initial challenges with bioavailability due to efflux transporter interactions, modifications to the compound have improved its pharmacokinetic properties, making it more suitable for neurological applications .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of VU0359595 in cellular studies, and how does its selectivity influence experimental design?
this compound is a potent, selective phospholipase D1 (PLD1) inhibitor with an IC50 of 3.7 nM, demonstrating >1,700-fold selectivity over PLD2 (IC50 = 6.4 μM) . This selectivity necessitates careful experimental design to isolate PLD1-specific effects. Researchers should include controls using PLD2-preferring inhibitors (e.g., VU0364739) to rule off-target effects and validate pathway specificity .
Q. What considerations are critical for determining inhibitor concentrations in cell-based assays with this compound?
Due to high protein binding (>95%), the free drug concentration in culture is significantly reduced. For PLD1-selective effects, use 10 μM this compound to achieve free concentrations within the PLD1 IC50 range. Parallel dose-response studies and comparison with vehicle controls are essential to confirm target engagement .
Q. What controls are essential when studying PLD1-dependent signaling pathways using this compound?
Include:
- Vehicle controls (e.g., DMSO) to account for solvent effects.
- PLD2-specific inhibitors (e.g., APV/VU0285655-1) to differentiate PLD1/PLD2 contributions.
- Positive controls (e.g., mTOR inhibitors like Torin1) to validate downstream metabolic readouts (e.g., dNTP levels, CAD activity) .
Advanced Research Questions
Q. How can researchers address discrepancies between pharmacological inhibition (this compound) and genetic knockdown (siRNA) in PLD1 studies?
Discrepancies may arise due to:
- Temporal effects : Acute pharmacological inhibition (e.g., 16-hour treatment) vs. prolonged siRNA-mediated knockdown (e.g., 64-hour).
- Compensatory mechanisms : Chronic PLD1 depletion may activate alternative pathways (e.g., MAP kinase).
- Off-target effects : Validate siRNA specificity via rescue experiments and corroborate findings with multiple PLD1 inhibitors .
Q. What methodological approaches validate the specificity of this compound in modulating CAD activity and pyrimidine biosynthesis?
- UPLC-MS/MS quantification : Directly measure CAD metabolites (e.g., carbamoyl aspartate) to confirm enzyme activity changes.
- Metabolite correlation : Link CAD activity reductions to downstream dNTP pool depletion (e.g., via LC-MS dNTP quantification).
- Cross-validation : Compare results with known CAD modulators (e.g., Akt/mTOR inhibitors) to confirm pathway consistency .
Q. How should researchers design experiments to analyze transient vs. sustained PLD1 inhibition effects using this compound?
- Time-course studies : Compare acute (≤24-hour) and chronic (≥72-hour) treatments to capture dynamic metabolic adaptations.
- Pulsatile dosing : Evaluate recovery of dNTP levels post-inhibitor washout to assess reversibility.
- Multi-omics integration : Combine metabolomics (e.g., TCA cycle intermediates) with phosphoproteomics (e.g., 4E-BP1 phosphorylation) to map signaling-metabolic crosstalk .
Q. What statistical and analytical frameworks are recommended for resolving contradictory data in PLD1 inhibition studies?
- Replication : Perform triplicate experiments across independent cell lines (e.g., U87MG vs. primary gliomas) to confirm reproducibility.
- Multivariate analysis : Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., inhibitor vs. siRNA vs. controls).
- Pathway enrichment : Apply bioinformatics tools (e.g., GSEA) to identify compensatory pathways masked by univariate analysis .
Q. Methodological Best Practices
- Data Validation : Always correlate pharmacological findings with genetic models (e.g., PLD1-knockout cells) to confirm target specificity .
- Ethical and Technical Rigor : Adhere to guidelines for experimental replication, blinding, and statistical power calculations to minimize bias .
- Transparent Reporting : Clearly document inhibitor concentrations, protein-binding adjustments, and metabolite quantification methods to enable reproducibility .
Eigenschaften
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.